Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
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Overview
Description
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a chemical compound with the CAS Number: 1312325-32-8 . It has a molecular weight of 203.21 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14FNO3/c1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8/h11H,2-6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular formula for this compound is C9H14FNO3 . The average mass is 239.672 Da .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : This compound and its derivatives are synthesized using various techniques, contributing to the study of heterocyclic chemistry. For instance, Kuroyan et al. (1991) demonstrated the synthesis of related compounds by reacting Ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate (Kuroyan et al., 1991). Ogurtsov and Rakitin (2020) developed a method for synthesizing 8-oxa-2-azaspiro[4.5]decane, a similar compound, which shows potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020).
Structural Analysis : Advanced techniques like NMR and mass spectrometry are employed to study the structural properties of these compounds. Kuroyan et al. (1991) used these methods to confirm the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite to related compounds (Kuroyan et al., 1991).
Drug Discovery Modules
Novel Modules for Drug Discovery : Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed to act as multifunctional and structurally diverse modules for drug discovery. This includes enantioselective approaches, which are significant for creating potential medicinal compounds (Li, Rogers-Evans, & Carreira, 2013).
Asymmetric Synthesis : Reddy et al. (2019) reported the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's imines, leading to the synthesis of enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. This methodology is applicable to the synthesis of related compounds and is important for modern drug discovery (Reddy et al., 2019).
Molecular Imaging
- Radiosynthesis for PET Imaging : Riss and Roesch (2009) described the microwave-assisted direct radiosynthesis of PR04.MZ and LBT999, which are selective dopamine reuptake inhibitors derived from cocaine. These compounds are labeled with fluorine-18 and are used in molecular imaging via positron emission tomography (PET) (Riss & Roesch, 2009).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3/c1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8/h11H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZSLMPGYBWUSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNCC12COC2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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